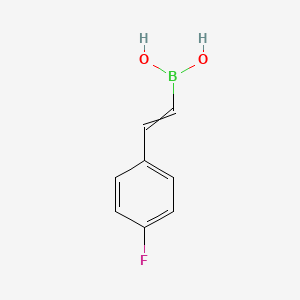

(E)-4-fluorostyrylboronic acid

Descripción

(E)-4-Fluorostyrylboronic acid is a boronic acid derivative featuring a fluorinated styryl group (a vinyl aromatic system with a fluorine substituent at the para position). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in organic synthesis for constructing carbon-carbon bonds, particularly in the preparation of pharmaceuticals and bioactive molecules . The styryl group introduces conjugation, which modulates electronic properties and enhances reactivity in palladium-catalyzed reactions. The fluorine atom at the 4-position of the phenyl ring improves lipophilicity and metabolic stability, making it valuable in drug design .

Propiedades

Fórmula molecular |

C8H8BFO2 |

|---|---|

Peso molecular |

165.96 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)ethenylboronic acid |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |

Clave InChI |

GBNJRIQSFJFDII-UHFFFAOYSA-N |

SMILES canónico |

B(C=CC1=CC=C(C=C1)F)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trans-2-(4-Fluorophenyl)vinylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluorobenzaldehyde with a boronic acid derivative under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: In industrial settings, the production of trans-2-(4-Fluorophenyl)vinylboronic acid often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group facilitates Pd-catalyzed couplings with aryl/vinyl halides. Key findings include:

Table 1: Representative Suzuki–Miyaura Reaction Conditions

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄/Na₂CO₃ | K₂CO₃ | DME/H₂O | 85 | |

| Pd(OAc)₂/SPhos | CsF | THF | 92 |

-

Mechanistic Insight : Transmetalation occurs via Pd–O–B intermediates without prior hydrolysis of the boronic acid (Figure 1) . The fluorine substituent enhances electrophilicity at boron, accelerating transmetalation.

-

Steric Effects : The (E)-styryl group’s planar geometry minimizes steric hindrance, favoring coupling with bulky aryl halides .

Mizoroki–Heck Reactions

Pd-catalyzed coupling with alkenes/alkynes proceeds efficiently:

-

Substrate Scope : Reacts with electron-deficient alkenes (e.g., acrylates) to form β-arylacrylates .

-

Conditions : Pd(OAc)₂/P(t-Bu)₃ in DMA at 100°C achieves 78% yield .

Asymmetric Conjugate Additions

Rh-catalyzed additions to α,β-unsaturated carbonyls yield enantiomerically enriched products:

-

Example : With cyclohexenone, (R)-Binap/Rh(I) gives 94% ee and 82% yield .

-

Role of Fluorine : The electron-withdrawing F atom polarizes the styryl group, enhancing nucleophilic attack at the β-position .

Petasis Borono–Mannich Reactions

Three-component reactions with amines and carbonyls form α-amino acids:

Transmetalation with Organometallics

Ni-catalyzed couplings with tetrahydroxydiboron enable one-pot syntheses:

-

Example : With 5-bromo-2-fluoroaniline, NiCl₂(dppp) in ethanol yields 45% 3-amino-4-fluorophenylboronic acid .

Acid/Base Stability and Hydrolysis

Aplicaciones Científicas De Investigación

Trans-2-(4-Fluorophenyl)vinylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which trans-2-(4-Fluorophenyl)vinylboronic acid exerts its effects involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group reacts with halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares (E)-4-fluorostyrylboronic acid with structurally related boronic acids, emphasizing substituent effects on reactivity and applications:

Reactivity in Cross-Coupling Reactions

- This compound exhibits superior reactivity in Suzuki-Miyaura reactions due to the electron-withdrawing fluorine atom, which polarizes the boron center, facilitating transmetallation. The styryl group’s conjugation stabilizes intermediates, enabling efficient coupling with aryl halides .

- 4-Ethynylphenylboronic acid leverages the ethynyl group’s rigidity for synthesizing conjugated polymers, but its linear structure may limit steric compatibility in certain catalytic systems .

- 4-Formylphenylboronic acid is less reactive in Suzuki couplings due to competing aldehyde side reactions but is valuable for post-functionalization .

Spectral and Analytical Differentiation

- NMR Signatures: this compound displays distinct olefinic proton signals (δ 6.5–7.5 ppm) and fluorine-coupled splitting patterns, absent in non-vinyl analogs like 4-fluorophenylboronic acid .

Q & A

Q. How is (E)-4-fluorostyrylboronic acid synthesized, and what purity validation methods are recommended?

Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-fluorostyryl halides and boronic acid precursors under palladium catalysis. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent boronic acid degradation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization.

- Validation : Confirm purity via / NMR for structural integrity, HPLC (>95% purity), and elemental analysis for boron content quantification .

Q. What are the critical handling precautions for this compound in laboratory settings?

Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation .

- Safety Measures : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods during weighing and reaction setup due to potential dust inhalation hazards .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Q. How does the fluorination at the 4-position influence the reactivity of styrylboronic acid derivatives in cross-coupling reactions?

Methodological Answer : The electron-withdrawing fluorine substituent enhances electrophilicity at the boron center, improving coupling efficiency with electron-rich aryl halides. Comparative studies with non-fluorinated analogs show:

- Kinetic Analysis : Faster transmetallation rates observed via stopped-flow spectroscopy.

- Electronic Effects : Quantified via Hammett plots using substituent constants () .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound exhibits low coupling efficiency in palladium-catalyzed reactions?

Methodological Answer :

- Catalyst Screening : Test Pd(OAc), PdCl(dppf), or Buchwald-Hartwig ligands (e.g., XPhos) to enhance oxidative addition .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.

- Additives : Introduce phase-transfer catalysts (e.g., TBAB) or silver salts (AgO) to scavenge halides .

Q. What analytical strategies resolve contradictory reports on the hydrolytic stability of this compound in aqueous media?

Methodological Answer :

- pH-Dependent Studies : Conduct kinetic experiments at pH 5–9 to monitor degradation via -NMR or LC-MS.

- Isolation of Byproducts : Identify boroxin formation or defluorination products using high-resolution mass spectrometry .

- Control Experiments : Compare stability under inert vs. ambient conditions to isolate oxygen/moisture effects .

Q. What computational modeling approaches predict the stereochemical stability of this compound under various reaction conditions?

Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess rotational barriers around the C=C bond.

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to model hydrolysis pathways .

- Transition State Analysis : Use NEB (Nudged Elastic Band) methods to map isomerization pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported 11B^{11}B11B NMR chemical shifts for this compound?

Methodological Answer :

- Standardization : Use external references (e.g., BF·OEt at 0 ppm) and consistent solvent systems (CDCl vs. DMSO-d).

- Batch Analysis : Compare shifts across multiple synthetic batches to identify impurities or anhydride content .

Ethical and Safety Compliance

Q. What ethical considerations apply when designing studies involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.